

Stability Profile & Degradation Conditions of Capmatinib

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Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

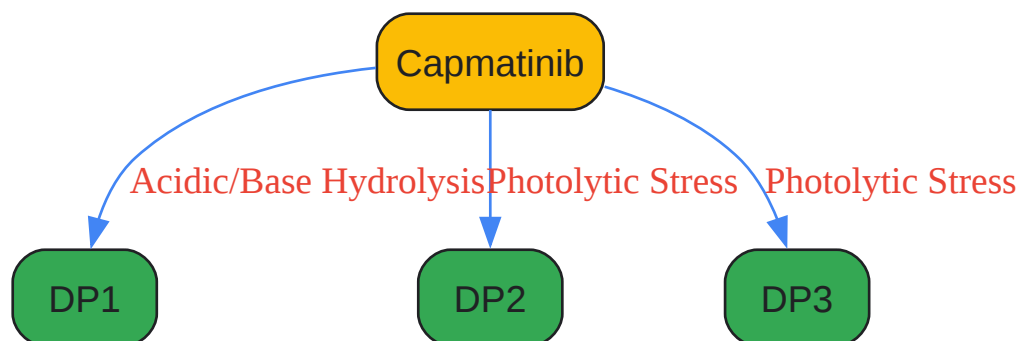
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Capmatinib shows a specific stability profile under various stress conditions. The table below summarizes its behavior and the major degradation products (DPs) formed [1] [2].

Stress Condition	Stability Outcome	Major Degradation Products Identified
Acidic Hydrolysis	Degrades	DP1
Basic Hydrolysis	Degrades	DP1
Oxidative Stress	Stable (Per one study [2]; another notes stability in oxidation [1])	Not formed
Neutral Hydrolysis	Stable [1]	Not formed
Thermal Stress	Stable (in solid state [1] [2])	Not formed
Photolytic Stress	Degrades	DP2, DP3

The relationship between stress conditions and the resulting degradation products can be visualized in the following pathway:



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Experimental Protocols for Forced Degradation Studies

Forced degradation studies help understand the intrinsic stability of a drug. Here are methodologies based on published research.

Sample Preparation and Stress Conditions

A typical forced degradation study involves subjecting a solution of capmatinib to various stress conditions [2].

- **Acidic/Basic Hydrolysis:** Prepare a stock solution of capmatinib in methanol. For acid degradation, add 2 mL of 5 N HCl to an aliquot of the stock solution and let it stand at room temperature for 30 minutes. Neutralize with 2 mL of 5 N NaOH. For base degradation, add 2 mL of 5 N NaOH and let it stand for 1 hour, then neutralize with 2 mL of 5 N HCl [2].
- **Photolytic Stress:** Spread the solid API in a petri dish, cover with perforated aluminum foil, and expose to sunlight for 7 days. Prepare a sample solution in methanol after exposure [2].

Analytical Method for Separation and Detection

A validated stability-indicating method is crucial to separate capmatinib from its degradation products.

- **Instrument:** RP-HPLC with UV detection [2].

- **Column:** Enable C18 or ChromClone C18 (250 mm × 4.6 mm, 5 μm) [1] [2].
- **Mobile Phase:** Methanol and water in a ratio of **70:30 % v/v** [2].
- **Flow Rate:** **1.0 mL/min** [2].
- **Detection Wavelength:** **233 nm** [2].
- **Column Temperature:** **40°C** [2].
- **Injection Volume:** 20 μL [2].
- **Retention Time:** Under these conditions, capmatinib elutes at approximately **3.75 to 3.88 minutes** [2].

This method has been validated as per ICH guidelines and can resolve capmatinib from all its known degradation products [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during sample storage? A1: Protect from light. Photolytic degradation produces multiple distinct degradation products (DP2 and DP3). It is recommended to use light-resistant containers (e.g., amber glass/plastic) for storing both the API and sample solutions [1].

Q2: Is capmatinib stable in solution, and what solvent is recommended? A2: Capmatinib is soluble in methanol, which is commonly used to prepare stock solutions [2]. The forced degradation studies were performed in solution, showing specific vulnerabilities. For long-term storage of solutions, conditions should be carefully controlled, and the stability of the specific preparation should be verified.

Q3: How should degradation products be characterized? A3: The primary technique for identifying and characterizing unknown degradation products is **Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS)**. This provides high-resolution mass data for determining the accurate mass and elemental composition of the DPs. For definitive structural confirmation, one major degradant (DP2) was isolated and characterized using **¹H NMR spectroscopy** [1].

Q4: Are the degradation products of capmatinib safe to handle? A4: The toxicological profiles of these specific degradation products have not been fully established. It is a standard laboratory safety practice to handle all chemicals and their degradants with appropriate care, using personal protective equipment (PPE) and working in a well-ventilated fume hood when preparing and handling stress samples.

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References

1. Mechanism of capmatinib degradation in stress conditions ... [pubmed.ncbi.nlm.nih.gov]
2. Stability Indicating Assay Method Development and ... [orientjchem.org]

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